molecular formula C22H24BrN3O5S B2469798 5-bromo-2-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920194-44-1

5-bromo-2-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2469798
CAS No.: 920194-44-1
M. Wt: 522.41
InChI Key: CBWRQPUIKMUCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C22H24BrN3O5S . It has an average mass of 522.412 Da and a monoisotopic mass of 521.062012 Da . This product is not intended for human or veterinary use and is usually available for research purposes.

Scientific Research Applications

Gastroprotective Properties of Ebrotidine

Ebrotidine exhibits gastroprotective properties, enhancing the synthesis and secretion of gastric mucus components and promoting mucosal repair mechanisms. Its unique ability to enhance mucosal integrity makes it a potential treatment for ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).

Anti-Helicobacter Pylori Activities

Ebrotidine not only suppresses gastric acid but also shows significant anti-Helicobacter pylori properties. It enhances the efficacy of antimicrobial agents used for H. pylori eradication and has a strong inhibitory effect on H. pylori urease activity, contributing to its utility in treating H. pylori-related gastric diseases (Slomiany, Piotrowski, & Slomiany, 1997).

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O5S/c1-3-29-18-8-5-16(6-9-18)19-10-12-22(26-25-19)31-14-13-24-32(27,28)21-15-17(23)7-11-20(21)30-4-2/h5-12,15,24H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWRQPUIKMUCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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